Hafnium tetrachloride

Overview

Description

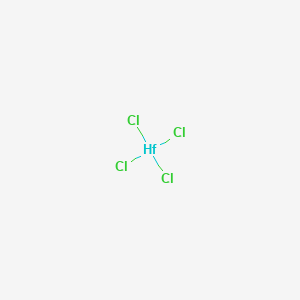

Hafnium tetrachloride is a solid source material for the atomic layer Thin Film Deposition (ALD) of hafnium oxide films . It appears as a white, free-flowing, anhydrous powder .

Synthesis Analysis

HfCl4 can be synthesized by several methods. One method involves the reaction of carbon tetrachloride and hafnium oxide at temperatures above 450 °C . Another method involves the chlorination of a mixture of HfO2 and carbon above 600 °C using chlorine gas or sulfur monochloride . HfCl4 can also be synthesized by the reduction of hafnium tetrachloride in organic solvents with lithium powder, sodium–potassium alloy, or lithium hydride/Et3B .Molecular Structure Analysis

The molecular formula of Hafnium tetrachloride is HfCl4 . The average mass is 320.304 Da and the monoisotopic mass is 319.824097 Da . The nanomaterials contain a mixture of products with the α-Hf (hexagonal) structure (crystallite size 8–250nm) and the HfC (FCC) structure (crystallite size 3–80nm), with the amount of hafnium in the bulk annealed product varying from 88 to 99wt% .Chemical Reactions Analysis

Hafnium tetrachloride can be used to catalyze the direct ester condensation of carboxylic acids with alcohols effectively . Activation of C–H bonds occurred in all reactions, which resulted in carbon-containing products .Physical And Chemical Properties Analysis

Hafnium tetrachloride is a white crystalline solid with a density of 3.89 g/cm3 . It has a melting point of 432 °C (810 °F; 705 K) and decomposes in water . The vapor pressure of solid hafnium chloride (from 476 to 681 K) is given by the equation: log 10 P = −5197/ T + 11.712, where the pressure is measured in torrs and temperature in kelvins .Scientific Research Applications

Catalyst for Ziegler-Natta Polymerization

- Application : Hafnium tetrachloride is used as a precursor to highly active catalysts for the Ziegler-Natta polymerization of alkenes, especially propylene .

- Method : Typical catalysts are derived from tetra benzylhafnium . The exact procedures can vary depending on the specific reaction conditions and the type of alkene being polymerized.

- Results : The use of HfCl4 in this application allows for the efficient polymerization of alkenes, leading to high yields of the desired polymer products .

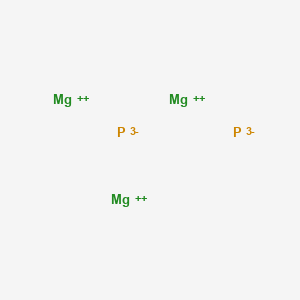

Synthesis of α-Aminophosphonates

- Application : HfCl4 is used to synthesize α-aminophosphonates via the one-pot three-component reaction of aldehyde, amine, and phosphite .

- Method : The exact procedures can vary, but generally involve combining the aldehyde, amine, and phosphite in the presence of HfCl4 under suitable reaction conditions .

- Results : The use of HfCl4 in this application allows for the efficient synthesis of α-aminophosphonates .

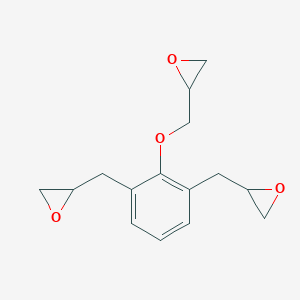

Conversion of Carbohydrates into 5-Hydroxymethylfurfural

- Application : HfCl4 is used for the conversion of carbohydrates into 5-hydroxymethylfurfural in ionic liquids .

- Method : The exact procedures can vary, but generally involve dissolving the carbohydrate in an ionic liquid in the presence of HfCl4 and heating the mixture under suitable conditions .

- Results : The use of HfCl4 in this application allows for the efficient conversion of carbohydrates into 5-hydroxymethylfurfural .

Formation of High-k Dielectric Material Hafnium Oxide

- Application : HfCl4 is used as a precursor for the formation of the high-k dielectric material Hafnium Oxide (HfO). The major applications of HfO are High-k Metal Gate (HKMG) transistors and capacitor structures .

- Method : The exact procedures can vary, but generally involve the deposition of HfCl4 onto a substrate followed by a thermal process to convert the HfCl4 into HfO .

- Results : The use of HfCl4 in this application allows for the efficient formation of HfO, which is a key material in the fabrication of HKMG transistors and capacitor structures .

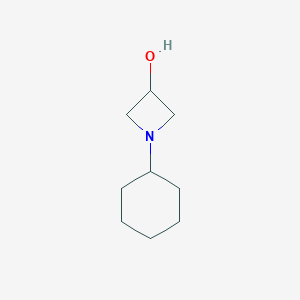

Synthesis of 1,2-Disubstituted Benzimidazoles

- Application : HfCl4 is used for the parallel synthesis of 1,2-disubstituted benzimidazoles from N-substituted phenylenediamines and aldehydes .

- Method : The exact procedures can vary, but generally involve combining the N-substituted phenylenediamines and aldehydes in the presence of HfCl4 under suitable reaction conditions .

- Results : The use of HfCl4 in this application allows for the efficient synthesis of 1,2-disubstituted benzimidazoles .

Manufacturing of Semiconductors and High-Temperature Alloys

- Application : HfCl4 is used in the manufacturing of semiconductors and high-temperature alloys . Its ability to absorb neutrons makes it important for nuclear applications, while its high melting point and strength at elevated temperatures are valuable in aerospace applications .

- Method : The exact procedures can vary, but generally involve the deposition of HfCl4 onto a substrate followed by a thermal process to convert the HfCl4 into the desired material .

- Results : The use of HfCl4 in this application allows for the efficient formation of semiconductors and high-temperature alloys .

Synthesis of Hafnium Carbide

- Application : HfCl4 is used in the synthesis of hafnium carbide (HfC), a type of ceramic material with very high melting point and strength at elevated temperatures .

- Method : The exact procedures can vary, but generally involve the chlorination of hafnium carbide above 250 °C .

- Results : The use of HfCl4 in this application allows for the efficient synthesis of hafnium carbide .

Cancer Theranostics

- Application : Hafnium-based nanomaterials (Hf-NMs), which can be synthesized using HfCl4, have attracted the interest of numerous biomedical researchers due to their unique properties . They are particularly used in the context of cancer diagnosis and treatment .

- Method : The exact procedures can vary, but generally involve the synthesis of Hf-NMs and their subsequent application in various diagnostic and therapeutic strategies .

- Results : The use of HfCl4 in this application allows for the development of innovative strategies focused on early detection and personalized treatment of cancer .

Safety And Hazards

Future Directions

properties

IUPAC Name |

tetrachlorohafnium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Hf/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPJQWYGJJBYLF-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Hf](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HfCl4, Cl4Hf | |

| Record name | Hafnium(IV) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hafnium(IV)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Powder; [Sigma-Aldrich MSDS] | |

| Record name | Hafnium chloride (HfCl4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hafnium tetrachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Hafnium tetrachloride | |

CAS RN |

13499-05-3, 37230-84-5 | |

| Record name | Hafnium tetrachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13499-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hafnium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013499053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hafnium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037230845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hafnium chloride (HfCl4), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hafnium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]phenyl]azo]-5-nitro-](/img/structure/B85307.png)